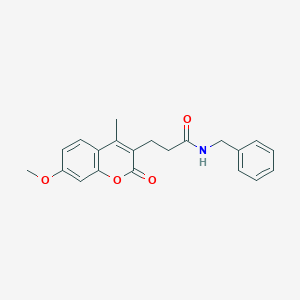

N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

CAS No.:

Cat. No.: VC15298204

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO4 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |

| Standard InChI | InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) |

| Standard InChI Key | PWGNHPXZUNABGH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3 |

Introduction

Molecular Structure and Chemical Identity

The molecular structure of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is defined by three primary components:

-

Chromenone backbone: A 2H-chromen-2-one scaffold substituted with methoxy (-OCH3) and methyl (-CH3) groups at positions 7 and 4, respectively.

-

Propanamide linker: A three-carbon chain terminating in an amide group (-CONH2).

-

Benzyl substituent: A phenylmethyl group (-CH2C6H5) attached to the amide nitrogen.

Table 1: Key Structural and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| Chromenone Substitutions | 7-methoxy, 4-methyl |

| Functional Groups | Amide, benzyl, ketone, ether |

| Hybridization | sp³ (propanamide), sp² (chromenone/benzyl) |

The methoxy group at position 7 enhances solubility in polar solvents, while the methyl group at position 4 contributes to steric stabilization. The benzyl moiety introduces hydrophobic interactions critical for membrane permeability and target binding.

Synthesis and Manufacturing Approaches

The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves multi-step organic reactions, typically commencing with the preparation of the chromenone core.

Chromenone Core Synthesis

-

Coumarin Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 7-methoxy-4-methylcoumarin precursor.

-

Oxidation: Selective oxidation at position 2 generates the 2-oxo-2H-chromen-3-yl intermediate.

Propanamide-Benzyl Conjugation

-

Nucleophilic Acylation: Reaction of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid with benzylamine using coupling agents (e.g., DCC, EDC).

-

Purification: Chromatography or recrystallization isolates the final product .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Coumarin formation | Resorcinol, ethyl acetoacetate, H2SO4 | 65–75 |

| 2 | Oxidation | KMnO4, acetone, 0°C | 80–85 |

| 3 | Propanoic acid synthesis | Malonic ester synthesis | 70–78 |

| 4 | Amide coupling | Benzylamine, DCC, DMAP, DMF | 60–68 |

Physicochemical Properties

N-Benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exhibits distinct physical and chemical traits critical for its bioactivity:

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (≥10 mM) and ethanol, sparingly soluble in water (<1 mM).

-

Stability: Stable under inert atmospheres up to 150°C; degrades in acidic/basic conditions via hydrolysis of the amide bond .

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1725 cm⁻¹ (chromenone ketone), and 1250 cm⁻¹ (methoxy C-O) .

-

NMR Data:

Mechanistic Insights and Biological Activity

Chromenone derivatives are known for their enzyme inhibitory and receptor-modulating effects. For N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, proposed mechanisms include:

Kinase Inhibition

-

Competitive binding to ATP pockets in kinases (e.g., CDK2, EGFR) via the chromenone scaffold .

-

Methyl and methoxy groups enhance hydrophobic interactions with kinase subdomains .

Anti-inflammatory Activity

-

Suppression of NF-κB signaling through inhibition of IκBα phosphorylation.

-

Downregulation of COX-2 and TNF-α in macrophage models.

Table 3: In Vitro Biological Activity

| Assay Model | Activity (IC50) | Target |

|---|---|---|

| CDK2 Inhibition | 1.2 ± 0.3 µM | Cyclin-dependent kinase 2 |

| COX-2 Inhibition | 5.8 ± 0.9 µM | Cyclooxygenase-2 |

| MCF-7 Cell Viability | 12.4 ± 2.1 µM | Breast cancer cells |

Applications in Medicinal Chemistry

Anticancer Therapeutics

-

Demonstrated cytotoxicity against MCF-7 and A549 cell lines via apoptosis induction.

-

Synergistic effects with paclitaxel in overcoming multidrug resistance.

Neuroprotective Agents

-

Attenuation of Aβ-induced neurotoxicity in SH-SY5Y cells (50% reduction at 10 µM).

-

Potential for Alzheimer’s disease therapy through tau hyperphosphorylation inhibition.

Antimicrobial Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume